![molecular formula C26H27N3O2S2 B2360276 N-(4-butylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide CAS No. 1185114-79-7](/img/structure/B2360276.png)
N-(4-butylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-butylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C26H27N3O2S2 and its molecular weight is 477.64. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research has demonstrated the potency of thieno[2,3-d]pyrimidine derivatives as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two critical enzymes in nucleotide synthesis pathways. These compounds, characterized by their ability to inhibit both TS and DHFR, offer a promising avenue for cancer therapy by targeting the folate pathway, crucial for DNA synthesis and repair (Gangjee et al., 2008).
Glutaminase Inhibitors
A derivative with structural features similar to the compound of interest, Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has been explored as a potent and selective inhibitor of kidney-type glutaminase (GLS). This enzyme plays a pivotal role in cancer cell metabolism, making its inhibition a targeted strategy to curb tumor growth. The structure-activity relationship (SAR) studies around such derivatives underscore the potential of exploiting this chemical scaffold for developing new anticancer therapies (Shukla et al., 2012).
Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives
Further investigations into thieno[3,2-d]pyrimidine derivatives have revealed their potent antitumor activities across various cancer cell lines. These studies have identified several compounds within this class that exhibit significant efficacy, comparable to established chemotherapeutic agents like doxorubicin, against breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This highlights the therapeutic potential of these molecules in cancer treatment (Hafez & El-Gazzar, 2017).
Synthetic and Spectral Characterization
The synthetic versatility of thieno[2,3-d]pyrimidines and their derivatives allows for the exploration of their interactions with biological targets, offering insights into drug design and molecular docking studies. Characterization studies, including X-ray crystallography and spectroscopic analyses, provide a foundation for understanding the molecular basis of their activity and optimizing their pharmacological profiles for better therapeutic outcomes (Zaki et al., 2017).
properties
IUPAC Name |
N-(4-butylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-3-5-9-18-12-14-20(15-13-18)27-23(30)17-32-26-28-21-16-22(19-10-7-6-8-11-19)33-24(21)25(31)29(26)4-2/h6-8,10-16H,3-5,9,17H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGCXUALTQWCTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)SC(=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

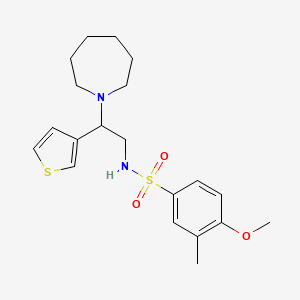

![1-(1,3-Benzodioxol-5-yl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2360196.png)
![1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2360197.png)

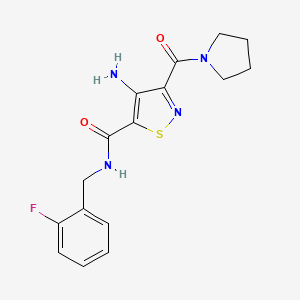
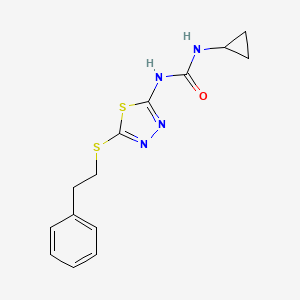
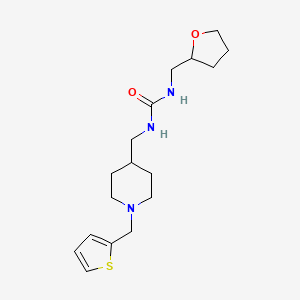




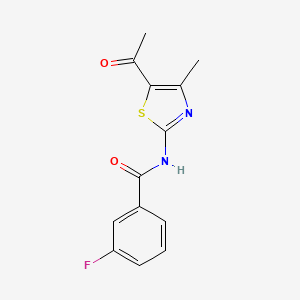
![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)